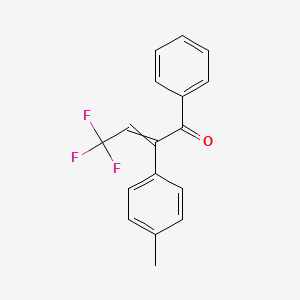![molecular formula C9H11ClN2O2 B14197204 N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide CAS No. 919996-22-8](/img/structure/B14197204.png)
N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenyl group attached to a glycinamide backbone, with an additional hydroxyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide typically involves the reaction of 4-chlorobenzylamine with glycine derivatives under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N2-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-Chlorophenyl)-N-hydroxyacetamide
- N~2~-(4-Chlorophenyl)-N-hydroxypropionamide
- N~2~-(4-Chlorophenyl)-N-hydroxybutyramide
Uniqueness
N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
CAS No. |
919996-22-8 |
|---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-N-hydroxyacetamide |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-3-1-7(2-4-8)5-11-6-9(13)12-14/h1-4,11,14H,5-6H2,(H,12,13) |
InChI Key |
DBOQNLLRDWAXIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



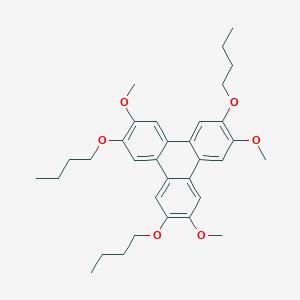
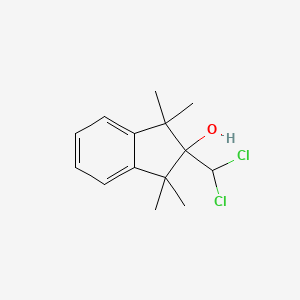
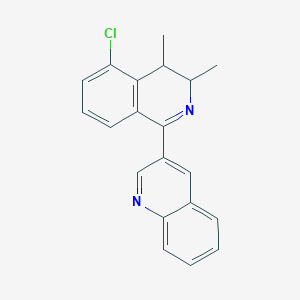
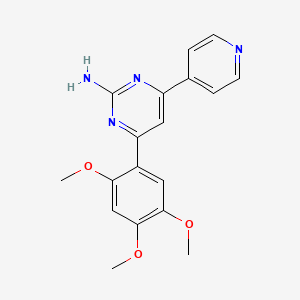
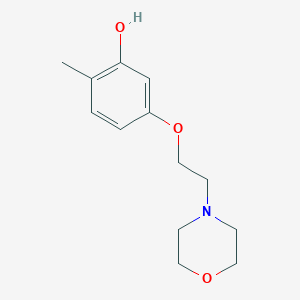
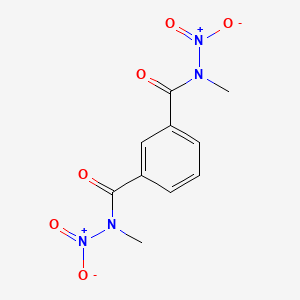

![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)
![2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14197165.png)
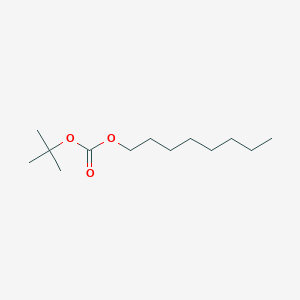
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)

